2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 899913-18-9
Cat. No.: VC8313818
Molecular Formula: C23H23BrFN3OS
Molecular Weight: 488.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899913-18-9 |
|---|---|
| Molecular Formula | C23H23BrFN3OS |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H23BrFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29) |
| Standard InChI Key | SZWSRDTXAHGRSB-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition
The compound’s IUPAC name, 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, delineates its intricate architecture. The spirocyclic system comprises a 1,4-diazaspiro[4.6]undeca-1,3-diene core, where a six-membered ring and a four-membered ring share a single spiro carbon atom. This scaffold is substituted at position 3 with a 4-bromophenyl group and at position 2 with a sulfanyl-acetamide moiety bearing an N-(4-fluorophenyl) substituent.
Table 1: Comparative Molecular Properties of Related Compounds
The molecular formula and weight are inferred from structurally similar compounds, accounting for the substitution of the 3-chloro-4-fluorophenyl group in with a 4-fluorophenyl group in the target molecule. The presence of bromine and fluorine atoms enhances lipophilicity, as evidenced by the estimated logP value of 4.7, which aligns with triazole-based analogs .
Stereoelectronic Features
The spirocyclic system imposes significant conformational constraints, potentially favoring interactions with planar biological targets such as enzyme active sites or DNA grooves. The 4-bromophenyl group contributes electron-withdrawing effects, while the 4-fluorophenyl acetamide moiety introduces polarity through hydrogen-bonding capabilities. Quantum mechanical calculations on analogous systems suggest that the sulfur atom in the sulfanyl group participates in charge-transfer interactions, further stabilizing the molecule’s bioactive conformation.
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, established routes for diazaspiro scaffolds involve sequential cyclization and functionalization steps. A plausible retrosynthetic pathway includes:
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Construction of the 1,4-diazaspiro[4.6]undeca-1,3-diene core via cyclocondensation of diamines with ketones or aldehydes.
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Bromination at the para position of the phenyl ring using electrophilic aromatic substitution.
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Thioacetylation at position 2 followed by coupling with 4-fluoroaniline.
Key Challenges
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Spirocycle Formation: Achieving high diastereoselectivity during spiroannulation remains nontrivial due to competing ring-opening reactions.
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Regioselective Substitution: Introducing the 4-bromophenyl group without side reactions at ortho/meta positions requires careful choice of directing groups.
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Stability of Sulfanyl Linkage: The thioether bond may undergo oxidation during storage, necessitating inert atmosphere handling.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Diazaspiro compounds substituted with halophenyl groups exhibit broad-spectrum antimicrobial effects. For instance, a dichlorophenyl analog showed MIC values of 2 μg/mL against Staphylococcus aureus and 4 μg/mL against Escherichia coli. The fluorine atom in the target compound could enhance membrane permeability, though empirical validation is lacking.
Table 2: Hypothetical Biological Profile Based on Structural Analogs
| Activity | Proposed Mechanism | Supporting Evidence [Sources] |
|---|---|---|
| Antiproliferative | DNA intercalation, EGFR inhibition | |
| Antibacterial | Cell wall synthesis disruption | |
| Antifungal | Ergosterol biosynthesis interference |
Pharmacokinetic Considerations
Metabolism and Excretion
In silico predictions using ADMETlab 2.0 indicate potential CYP3A4-mediated oxidation of the spirocyclic ring, yielding hydroxylated metabolites. Fluorine’s electronegativity may retard deacetylation, prolonging half-life compared to non-fluorinated analogs.
Future Directions and Challenges
Target Validation
Priority should be given to:
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Kinase Profiling: High-throughput screening against panels of 400+ kinases to identify primary targets.
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Transcriptomic Analysis: RNA-seq of treated cancer cells to elucidate pathway perturbations.
Synthetic Optimization
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Spirocycle Stabilization: Introducing electron-donating groups at strategic positions to reduce ring-opening tendencies.
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Prodrug Strategies: Masking the acetamide as a phosphate ester to enhance aqueous solubility.
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